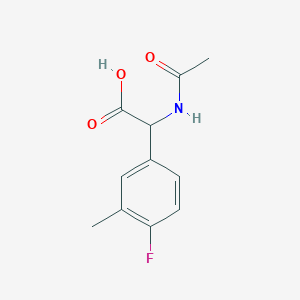
2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid is an organic compound with the molecular formula C11H12FNO3 It is characterized by the presence of an acetamido group, a fluoro-substituted aromatic ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid typically involves the acylation of 4-fluoro-3-methylaniline with acetic anhydride, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce additional functional groups.
Reduction: The acetamido group can be reduced to an amine under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.
Major Products:
Oxidation: Introduction of hydroxyl or carbonyl groups on the aromatic ring.
Reduction: Formation of 2-amino-2-(4-fluoro-3-methylphenyl)acetic acid.
Substitution: Formation of derivatives with different substituents on the aromatic ring.
科学研究应用
2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用机制
The mechanism of action of 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 2-Acetamido-2-(4-chloro-3-methylphenyl)acetic acid
- 2-Acetamido-2-(4-bromo-3-methylphenyl)acetic acid
- 2-Acetamido-2-(4-methylphenyl)acetic acid
Comparison:
- Uniqueness: The presence of the fluoro group in 2-Acetamido-2-(4-fluoro-3-methylphenyl)acetic acid imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs.
- Reactivity: The fluoro-substituted compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the electron-withdrawing nature of the fluoro group.
属性
IUPAC Name |
2-acetamido-2-(4-fluoro-3-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-6-5-8(3-4-9(6)12)10(11(15)16)13-7(2)14/h3-5,10H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTRSGPYIINOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
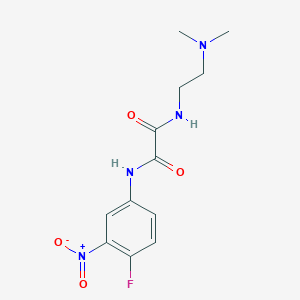
![3-chloro-N-[(2Z)-6-acetamido-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2940303.png)
![N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2940306.png)
![3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2940307.png)
![N-(3-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2940308.png)
![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2940309.png)
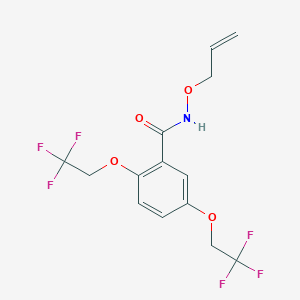
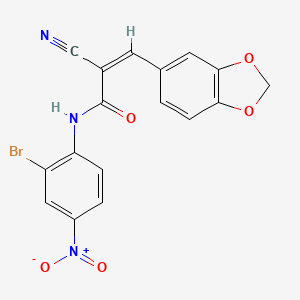
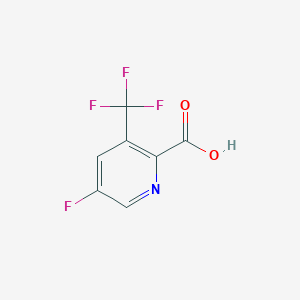
![(E)-1-[(2S)-2-(2-Cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2940316.png)

![rac-methyl 2-[(1S,2R,4S)-2-amino-4-(tert-butoxy)cyclobutyl]acetate hydrochloride](/img/structure/B2940319.png)
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2940320.png)
![2-[3-(2H-1,3-Benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B2940325.png)
